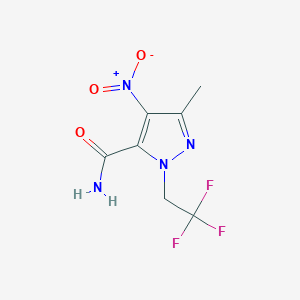
1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine-2,5-diones, which are known for their versatile applications in medicinal chemistry. This compound features a pyrrolidine ring substituted with a 3,5-diiodophenyl group, making it a unique molecule with potential biological and chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione typically involves the reaction of 3,5-diiodoaniline with maleic anhydride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired pyrrolidine-2,5-dione structure .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalysts and controlled environments to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The iodine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-diiodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction is facilitated by the unique structure of the pyrrolidine ring and the presence of iodine atoms, which enhance its binding affinity and specificity .
Comparison with Similar Compounds
Pyrrolidine-2,5-dione: A simpler analog without the diiodophenyl substitution.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These compounds have different substituents on the phenyl ring, leading to varied biological activities.
Uniqueness: 1-(3,5-Diiodophenyl)pyrrolidine-2,5-dione is unique due to the presence of two iodine atoms on the phenyl ring. This substitution enhances its chemical reactivity and biological activity compared to other pyrrolidine-2,5-dione derivatives .
Properties
CAS No. |
37010-47-2 |
|---|---|
Molecular Formula |
C10H7I2NO2 |
Molecular Weight |
426.98 g/mol |
IUPAC Name |
1-(3,5-diiodophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C10H7I2NO2/c11-6-3-7(12)5-8(4-6)13-9(14)1-2-10(13)15/h3-5H,1-2H2 |
InChI Key |
KHDCAQGOBYZGTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=CC(=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


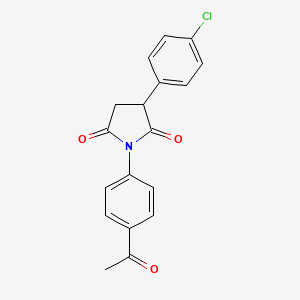
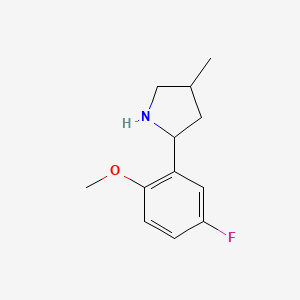
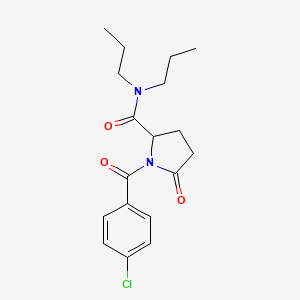
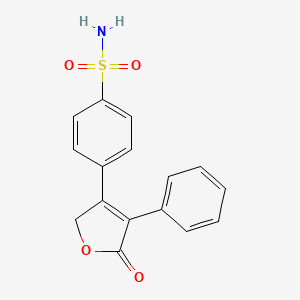
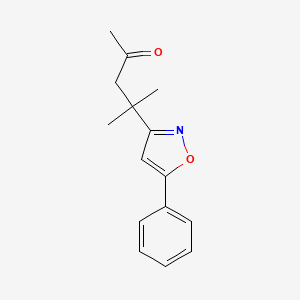
![6-Quinolinamine, 5-[(4-methylphenyl)azo]-](/img/structure/B12883069.png)
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
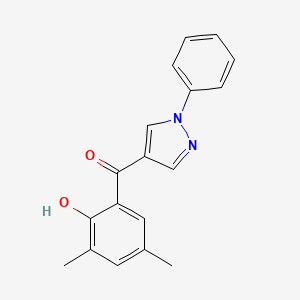
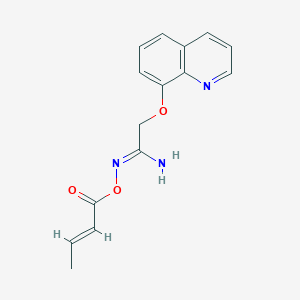
![4,6-Dihydrothieno[2,3-c]furan](/img/structure/B12883109.png)
